

# Application Note: Quantitative Analysis of Fexofenadine Impurity F by LC-MS/MS

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
Cat. No.:	B3111706	Get Quote

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### Introduction

Fexofenadine, a widely used second-generation antihistamine, is the active carboxylic acid metabolite of terfenadine.[1] During the synthesis and storage of fexofenadine, various impurities can arise. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. **Fexofenadine Impurity F**, chemically known as 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is one such related substance.[2][3] Its chemical formula is C<sub>31</sub>H<sub>37</sub>NO<sub>4</sub>, with a molecular weight of 487.6 g/mol .[3] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Fexofenadine Impurity F** in bulk drug substances or pharmaceutical formulations.

# **Experimental Protocol**

This protocol provides a comprehensive methodology for the analysis of **Fexofenadine Impurity F**.

## **Materials and Reagents**

- Fexofenadine Hydrochloride (Reference Standard)
- Fexofenadine Impurity F (Reference Standard)[4][5][6]



- Fexofenadine-d6 (Internal Standard)[7]
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Water (deionized or Milli-Q)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)

## **Standard and Sample Preparation**

- 2.1. Standard Stock Solutions (1 mg/mL)
- Accurately weigh and dissolve an appropriate amount of Fexofenadine Impurity F and Fexofenadine-d6 (internal standard) in methanol to prepare individual stock solutions of 1 mg/mL.
- 2.2. Working Standard Solutions
- Prepare serial dilutions of the **Fexofenadine Impurity F** stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
- Prepare a working solution of the internal standard (Fexofenadine-d6) by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
- 2.3. Sample Preparation (Protein Precipitation)
- For analysis of **Fexofenadine Impurity F** in a biological matrix such as plasma, a protein precipitation method is recommended.[7]
- To 100  $\mu$ L of the plasma sample, add 200  $\mu$ L of the internal standard working solution (100 ng/mL Fexofenadine-d6 in acetonitrile).
- Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.



- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## **LC-MS/MS Instrumentation and Conditions**

The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.

#### 3.1. Liquid Chromatography

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid and 5 mM Ammonium acetate in Water[7]
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

#### 3.2. Mass Spectrometry



Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

# **Data Acquisition and Processing**

Data should be acquired in Multiple Reaction Monitoring (MRM) mode. The following MRM transitions are proposed for **Fexofenadine Impurity F** and the internal standard.

Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Fexofenadine Impurity F	488.3	470.3	200	15
185.1	30			
Fexofenadine-d6 (IS)	508.3	472.3	200	15

Note: The precursor ion for **Fexofenadine Impurity F** is based on its molecular weight of 487.6 g/mol , selecting the  $[M+H]^+$  adduct. The product ions are predicted based on the fragmentation of the parent fexofenadine molecule, which typically involves the loss of water  $(H_2O)$  from the precursor ion and cleavage to yield the diphenylmethanol piperidine moiety.

## **Data Presentation**



The quantitative data for the analysis of **Fexofenadine Impurity F** should be summarized in the following tables for clarity and easy comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	
5	
10	
50	
100	
250	
500	-
Linearity (r²)	-
Equation	y = mx + c

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Mean Measured Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
LQC	5			
MQC	50	_		
HQC	400	_		

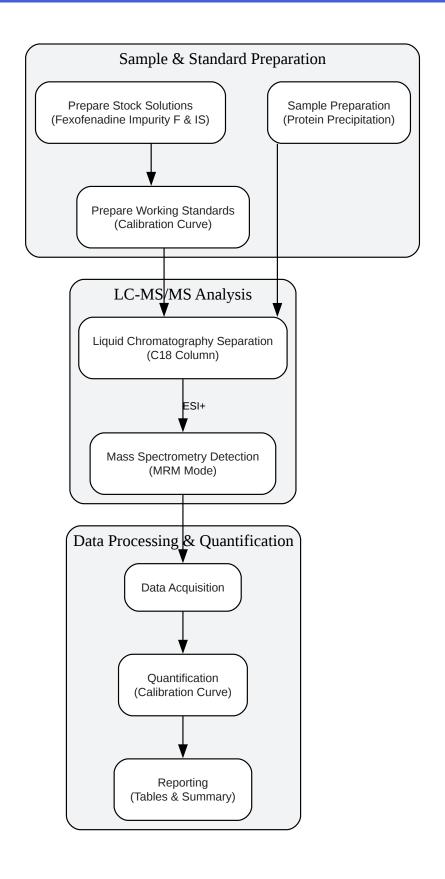
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)



Parameter	Concentration (ng/mL)
LOD	
LOQ	_

# **Experimental Workflow Visualization**





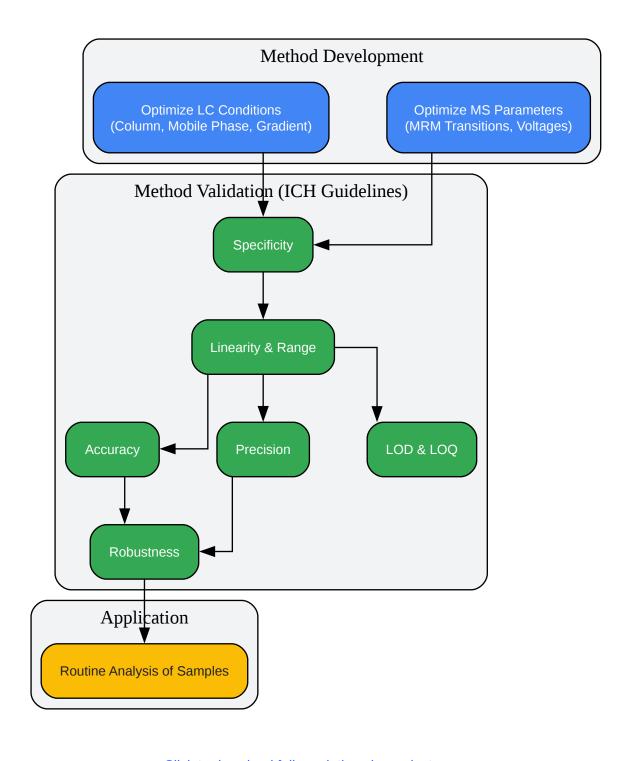
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Caption: Experimental workflow for the LC-MS/MS analysis of **Fexofenadine Impurity F**.



# Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the method development and validation process.



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Caption: Logical workflow for method development and validation.

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